molecular formula C14H18N2O3S B1418324 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-61-3

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1418324
M. Wt: 294.37 g/mol
InChI Key: BNIVBLJKZLEGHC-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as 4,7-DMBT, is a heterocyclic amine derived from the condensation of 1,3-benzothiazol-2-amine and 4,7-dimethoxy-1,3-benzothiazol-2-amine. It is a colorless, crystalline solid with a molecular weight of 216.3 g/mol and a melting point of 122-124°C. 4,7-DMBT has been used in various scientific research applications, including drug delivery, gene therapy, and cancer treatment.

Scientific Research Applications

Structural Analysis

  • The compound, a benzothiazol derivative, has been analyzed for its crystal structure, revealing key aspects like planarity and conformation. This aids in understanding its potential interactions in various applications (Yıldırım et al., 2006).

Anticancer Activity

  • Derivatives of benzothiazole, including those related to 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, have shown promising in-vitro anticancer activity against various human cancer cell lines, indicating potential for therapeutic applications (Waghmare et al., 2013).

Chemical Synthesis and Modification

  • Studies have detailed the synthesis of related compounds, providing a framework for understanding how modifications to the benzothiazole structure can be made, which is crucial for developing new compounds with desired properties (Schindler et al., 2008).

Antimicrobial and Corrosion Inhibition

  • Benzothiazole derivatives have been explored for their antimicrobial properties, as well as their potential as corrosion inhibitors, suggesting a dual role in both medicinal and industrial applications (Nayak & Bhat, 2023).

Fluorescent Probes

  • Related compounds have been developed as fluorescent probes, demonstrating potential in imaging and diagnostic applications, particularly due to their response to different solvents (Bodke et al., 2013).

Neuroprotective Agent Research

  • Compounds structurally similar to 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been studied for their neuroprotective properties, particularly in the context of ischemia-reperfusion damage (Kim et al., 2002).

properties

IUPAC Name

4,7-dimethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-17-10-5-6-11(18-2)13-12(10)16-14(20-13)15-8-9-4-3-7-19-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVBLJKZLEGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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